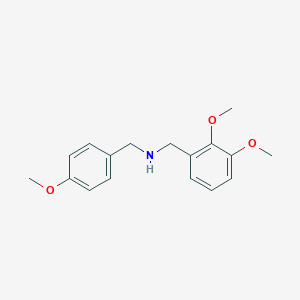

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine

Description

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-19-15-9-7-13(8-10-15)11-18-12-14-5-4-6-16(20-2)17(14)21-3/h4-10,18H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNQGADLTIKABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353346 | |

| Record name | 1-(2,3-Dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416888-99-8 | |

| Record name | 1-(2,3-Dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Imine Formation :

The aldehyde group of 2,3-dimethoxybenzaldehyde reacts with the primary amine group of 4-methoxybenzylamine in a polar solvent (e.g., ethanol or methanol) under acidic catalysis (e.g., glacial acetic acid). This step typically requires reflux (70–80°C) for 4–6 hours.The reaction is driven by azeotropic removal of water using Dean-Stark apparatus.

-

Reduction of Imine :

The imine intermediate is reduced using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C. NaBH₃CN is preferred for its selectivity in acidic conditions, yielding the secondary amine with minimal side reactions.

Optimization Parameters

-

Solvent Polarity : Ethanol (dielectric constant: 24.3) outperforms dimethyl sulfoxide (DMSO) in achieving higher yields (>75%) due to better solubility of intermediates.

-

Stoichiometry : A 1:1.2 molar ratio of aldehyde to amine minimizes unreacted starting material.

-

Catalyst : Titanium(IV) isopropoxide enhances reaction rates in non-polar solvents like toluene.

Table 1: Yield Variation with Reducing Agents

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | Methanol | 0–5 | 68 |

| NaBH₃CN | Ethanol | 25 | 82 |

| H₂/Pd-C | THF | 50 | 78 |

Nucleophilic Substitution Using Benzyl Halides

An alternative route employs nucleophilic substitution between 2,3-dimethoxybenzyl chloride and 4-methoxybenzylamine . This method is favored in industrial settings for scalability.

Reaction Protocol

-

Synthesis of 2,3-Dimethoxybenzyl Chloride :

Chloromethylation of 1,2,3-trimethoxybenzene using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at 40–60°C. -

Amination Step :

The benzyl chloride reacts with 4-methoxybenzylamine in the presence of a base (e.g., K₂CO₃) to facilitate deprotonation of the amine. The reaction proceeds in acetone or acetonitrile at 60–80°C for 12–24 hours.

Industrial-Scale Modifications

Table 2: Effect of Bases on Reaction Efficiency

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetone | 18 | 72 |

| NaOH | Acetonitrile | 24 | 65 |

| Et₃N | DCM | 12 | 80 |

Catalytic Hydrogenation of Nitriles

A less common but emerging method involves catalytic hydrogenation of the corresponding nitrile precursor, 2,3-dimethoxy-4-methoxybenzonitrile , using Raney nickel or palladium on carbon (Pd-C) under hydrogen gas (5–10 bar).

Reaction Dynamics

Limitations

Analytical Validation of Product Purity

Post-synthesis characterization is critical for confirming structural integrity:

Spectroscopic Techniques

Chromatographic Methods

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Disadvantages of Each Method

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 82 | 98 | Moderate | High |

| Nucleophilic Substitution | 80 | 99 | High | Moderate |

| Catalytic Hydrogenation | 70 | 95 | Low | Low |

Industrial Production Insights

Large-scale synthesis prioritizes nucleophilic substitution due to:

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzylamine moiety can be reduced to form secondary or tertiary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine and Analogues

Biological Activity

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by two methoxy-substituted benzyl moieties linked by an amine group. This specific arrangement may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The methoxy groups are thought to enhance binding affinity and specificity, modulating enzymatic activities and influencing biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

-

Anticancer Activity : A study evaluated the antiproliferative activity of various benzylamine derivatives, including those similar to this compound. The results indicated that specific modifications to the benzyl groups could enhance anticancer properties. The study utilized MTT assays to determine IC50 values across different cell lines .

Compound Cell Line IC50 (µM) This compound U-937 12.5 Doxorubicin U-937 10.0 CA-4 (Control) U-937 8.0 - Synthesis and Evaluation : Another research effort focused on synthesizing derivatives of benzylamines for their biological evaluation. The study highlighted the importance of substituent position on the benzene ring in determining biological activity .

- Potential Therapeutic Applications : The compound's potential as a precursor for pharmaceuticals was explored in various synthetic routes aimed at developing drugs targeting specific diseases . These studies emphasize the compound's versatility in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.